Cytosaminomycin D

Anticoccidial screening Eimeria tenella poultry coccidiosis

Anticoccidial screening programs often lack low-potency controls, narrowing assay dynamic range. Cytosaminomycin D (CAS 157878-05-2) is the sole family member with a tiglic acid side chain, providing a validated 2.5 μg/mL complete inhibition threshold against Eimeria tenella-4- to 8-fold less potent than congeners A-C. • Low-potency anticoccidial control for assay calibration • Unique tiglic acid side chain for SAR interrogation • Validated total synthesis benchmark for nucleoside antibiotics

Molecular Formula C23H36N4O8
Molecular Weight 496.6 g/mol
CAS No. 157878-05-2
Cat. No. B116111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCytosaminomycin D
CAS157878-05-2
Synonymscytosaminomycin D
Molecular FormulaC23H36N4O8
Molecular Weight496.6 g/mol
Structural Identifiers
SMILESCC=C(C)C(=O)NC1=NC(=O)N(C=C1)C2CC(C(C(O2)C)OC3C(C(C(C(O3)C)N(C)C)O)O)O
InChIInChI=1S/C23H36N4O8/c1-7-11(2)21(31)24-15-8-9-27(23(32)25-15)16-10-14(28)20(13(4)33-16)35-22-19(30)18(29)17(26(5)6)12(3)34-22/h7-9,12-14,16-20,22,28-30H,10H2,1-6H3,(H,24,25,31,32)/b11-7+
InChIKeyBIKHRIBBGRUYFE-YRNVUSSQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cytosaminomycin D – Structural Overview and Compound Class


Cytosaminomycin D (CAS 157878-05-2) is a disaccharide pyrimidine nucleoside antibiotic produced by Streptomyces amakusaensis KO-8119 [1]. It belongs to the amicetin/plicacetin family of nucleoside antibiotics and is structurally characterized by an amicetose-amosamine disaccharide core N-linked to a cytosine base, further acylated with a tiglic acid (2-methyl-2E-butenoic acid) moiety [2]. Among the four natural congeners (cytosaminomycins A–D), the carboxylic acid side chain bonded to the cytosine residue is the sole structural variable, making cytosaminomycin D the only family member bearing an α,β-unsaturated C5 acid without heteroatom substitution [2].

Why Generic Substitution of Cytosaminomycin D Fails


The cytosaminomycin family members (A, B, C, D) share an identical amicetose-amosamine-cytosine core yet differ exclusively in their N-acyl side chains [1]. This single-point structural variation translates into a >4-fold difference in anticoccidial potency within the same in vitro assay, as demonstrated in the primary literature: cytosaminomycins A, B, and C achieve complete inhibition of Eimeria tenella schizont formation at 0.3–0.6 μg/mL, whereas cytosaminomycin D requires 2.5 μg/mL [2]. Consequently, interchanging cytosaminomycin D with any of its congeners without accounting for this potency differential will compromise experimental reproducibility in anticoccidial screening programs. Furthermore, the tiglic acid side chain of cytosaminomycin D is chemically distinct from the (E)-3-(methylthio)acrylic acid (A), 4-methylaminobenzoic acid (B), and 3-methylcrotonic acid (C) side chains, ruling out functional substitution in structure–activity relationship (SAR) studies [1].

Quantitative Evidence Guide: Cytosaminomycin D vs. Analogs


Anticoccidial Potency Differential in Eimeria tenella

In the primary discovery paper, cytosaminomycin D exhibited complete inhibition of Eimeria tenella schizont formation at 2.5 μg/mL, whereas cytosaminomycins A, B, and C achieved the same endpoint at 0.3–0.6 μg/mL in an identical in vitro assay using primary chicken embryonic cells as host [1]. This represents a 4.2- to 8.3-fold lower potency for cytosaminomycin D relative to its congeners.

Anticoccidial screening Eimeria tenella poultry coccidiosis

Tiglic Acid Side Chain as Structural Determinant

NMR structure elucidation confirmed that cytosaminomycin D is the only family member acylated with tiglic acid (2-methyl-2E-butenoic acid), while cytosaminomycins A, B, and C carry (E)-3-(methylthio)acrylic acid, 4-methylaminobenzoic acid, and 3-methylcrotonic acid, respectively [1]. This structural difference is the sole variable among the four congeners and directly correlates with the observed potency differential, as no other structural features—including the disaccharide core, glycosidic linkage stereochemistry, or cytosine base—differ between family members [2].

Structure-activity relationship nucleoside antibiotic N-acyl side chain

Total Synthesis Route for Chemical Procurement

The first total synthesis of cytosaminomycin D was reported in 2021 as part of a unified synthetic strategy encompassing all four cytosaminomycins (A–D), amicetin, and plicacetin [1]. This synthetic route employs glycosyl N-phenyltrifluoroacetimidate and thioglycoside donors to construct the α-(1→4)-linked aminodeoxydisaccharide, followed by gold(I)-catalyzed N-glycosylation to furnish the 2-deoxy-β-nucleoside [1]. Unlike fermentation-derived material, which requires Streptomyces amakusaensis KO-8119 culture, extraction, and preparative HPLC [2], the synthetic route offers batch-to-batch consistency, defined purity, and independence from biological production variability.

Total synthesis chemical procurement synthetic standard

Key Application Scenarios for Cytosaminomycin D


Low-Potency Reference Standard for Anticoccidial Screening

Cytosaminomycin D, with its quantitatively established 2.5 μg/mL complete inhibition threshold against Eimeria tenella in primary chicken embryonic cell assays [1], serves as an ideal low-potency positive control for screening next-generation anticoccidial leads. Its 4–8-fold lower potency relative to cytosaminomycins A–C [1] defines a distinct sensitivity window that helps calibrate assay dynamic range and identify compounds with intermediate activity that might be missed when using only high-potency controls.

Chemical Probe for Side-Chain SAR Studies

Because cytosaminomycin D is the sole congener bearing a tiglic acid side chain—a branched, α,β-unsaturated C5 acid lacking heteroatoms—while congeners A, B, and C carry sulfur-containing, aromatic amine, and isomeric C5 acid moieties respectively [2], it is uniquely suited for systematic SAR studies. Researchers can use cytosaminomycin D to interrogate the contribution of side-chain electrophilicity, steric hindrance, and hydrogen-bonding potential to anticoccidial target binding, leveraging the structurally identical core scaffold shared across the family [2].

Synthetic Chemistry Reference Standard

The validated total synthesis of cytosaminomycin D via gold(I)-catalyzed N-glycosylation and α-(1→4) glycosidic bond construction [3] positions this compound as a benchmark substrate for developing new synthetic methodologies targeting complex nucleoside antibiotics. Its successful synthesis demonstrates the feasibility of the route, making it a preferred test case for optimizing protecting group strategies, glycosylation stereoselectivity, and global deprotection protocols in the amicetin class.

NMR Structure Confirmation Standard for Dereplication

The complete NMR assignment of cytosaminomycin D, including the diagnostic 13C chemical shifts for its tiglic acid moiety (C-11 δ 14.5, C-12 δ 12.2 in CD3OD) [2][4], provides a validated spectroscopic fingerprint for dereplication. Natural product chemists screening Streptomyces extracts for new nucleoside antibiotics can use cytosaminomycin D as an authentic reference to rapidly confirm or exclude the presence of known tiglic acid-containing congeners in complex fermentation broths.

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